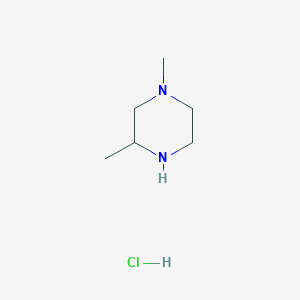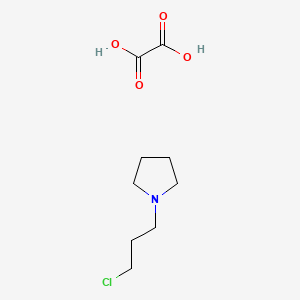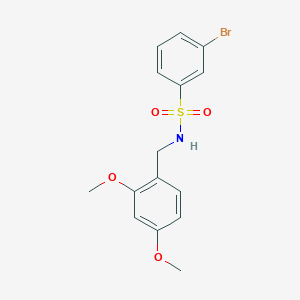
1-Fluoro-3-nitro-4-phenyl-butan-2-OL
Vue d'ensemble
Description
“1-Fluoro-3-nitro-4-phenyl-butan-2-OL” is a chemical compound with the molecular formula C10H12FNO3 . It’s a derivative of butanol, which is an alcohol with a four-carbon structure .
Molecular Structure Analysis
The molecular structure of “1-Fluoro-3-nitro-4-phenyl-butan-2-OL” includes a butanol backbone with a phenyl group (a benzene ring), a nitro group (NO2), and a fluoro group (F) attached .Chemical Reactions Analysis
Again, while specific reactions involving “1-Fluoro-3-nitro-4-phenyl-butan-2-OL” are not available, similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique
1. Chemical Synthesis and Structure-Activity Relationships
Synthesis and Effects in Mice
Pero, Babiarz-Tracy, and Fondy (1977) explored the synthesis of various derivatives of halopropan-2-ones, including those related to 1-Fluoro-3-nitro-4-phenyl-butan-2-OL. Their study delved into the structure-activity relationships, discussing the chemical structure, alkylating ability, toxicity, and antitumor effects. They observed varying toxicities among the synthesized compounds, which offers insights into the potential medical applications of these compounds (Pero, Babiarz-Tracy, & Fondy, 1977).
Fluorine Substitution in Chiral Recognition
Ciavardini et al. (2013) examined how fluorine substitution impacts chiral recognition, specifically looking at molecular diastereomeric complexes in the gas phase. Their findings suggest that fluorine substitution, particularly in certain positions, can affect electron density and the strength of intermolecular interactions. This could have implications for the use of 1-Fluoro-3-nitro-4-phenyl-butan-2-OL in chiral synthesis and recognition (Ciavardini et al., 2013).
2. Biological Activity and Pharmacological Potential
Biological Activity in 1,3,4-Thiadiazole Derivatives
Budziak et al. (2019) conducted research on the fluorescence and biological activity of certain 1,3,4-thiadiazole derivatives. They observed dual fluorescence in certain environments, which has implications for the development of fluorescence probes or pharmaceuticals with antimycotic properties. The findings from this study could be relevant to understanding the biological activities of structurally similar compounds like 1-Fluoro-3-nitro-4-phenyl-butan-2-OL (Budziak et al., 2019).
Mechanism of HF Elimination
Ryberg and Matsson (2001) investigated the base-promoted elimination of hydrogen fluoride from a structurally similar compound, 4-fluoro-4-(4'-nitrophenyl)butan-2-one. This study provides valuable insights into the reaction mechanisms and kinetic isotope effects, which could be relevant for understanding the chemical behavior of 1-Fluoro-3-nitro-4-phenyl-butan-2-OL in various reactions (Ryberg & Matsson, 2001).
Propriétés
IUPAC Name |
1-fluoro-3-nitro-4-phenylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c11-7-10(13)9(12(14)15)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLCHTDCGSUFBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CF)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-nitro-4-phenyl-butan-2-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B3074629.png)
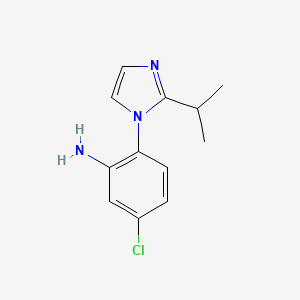
![2-Ethoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074647.png)
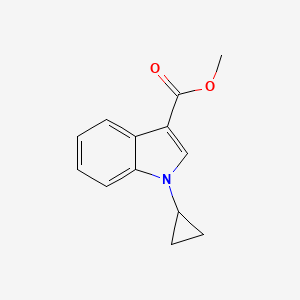
![2-Thiophenecarboxylic acid, 3-[[(2-ethoxy-2-oxoethyl)amino]sulfonyl]-4-phenyl-, methyl ester](/img/structure/B3074658.png)
![Methyl 4-(4-chlorophenyl)-3-({[4-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B3074663.png)
![Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3074666.png)


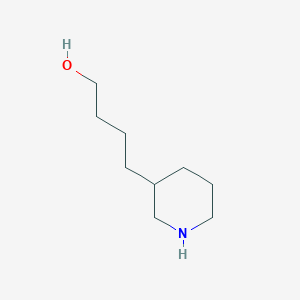
![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)
